N-benzyloxypropionamide
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Overview
Description
N-benzyloxypropionamide is an organic compound belonging to the class of amides It consists of a propanamide backbone with a benzyloxy group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
N-benzyloxypropionamide can be synthesized through several methods. One common approach involves the reaction of benzylic alcohols with acetamides. For instance, a radical condensation reaction between benzylic alcohols and acetamides can be performed using potassium tert-butoxide as an additive, yielding 3-arylpropanamides .
Industrial Production Methods
Industrial production of this compound may involve the amidation of propionic acid derivatives with benzylamine. This process typically requires controlled reaction conditions, including specific temperatures and the use of catalysts to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions
N-benzyloxypropionamide undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group yields benzaldehyde derivatives, while reduction of the amide group produces amines .
Scientific Research Applications
N-benzyloxypropionamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of bioactive compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-benzyloxypropionamide involves its interaction with specific molecular targets. For instance, it may bind to neuronal sodium channels and calcium channels, modulating their activity and exerting anticonvulsant effects . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-benzyloxypropionamide include:
Propanamide: A simpler amide with a propanamide backbone.
Benzamide: An amide with a benzene ring attached to the nitrogen atom.
N-(pyridin-2-yl)amides: Amides with a pyridine ring attached to the nitrogen atom.
Uniqueness
This compound is unique due to the presence of the benzyloxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and potential biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H13NO2 |
---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
N-phenylmethoxypropanamide |
InChI |
InChI=1S/C10H13NO2/c1-2-10(12)11-13-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,11,12) |
InChI Key |
AJFCFEDBJWOPAO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NOCC1=CC=CC=C1 |
Origin of Product |
United States |
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